Naaape

Beschreibung

Naaape (chemical name: N-acetyl-alanyl-alanyl-proline ethyl ester) is a synthetic tripeptide derivative characterized by its acetylated N-terminus and ethyl ester modification at the C-terminus. While the exact structure is inferred from nomenclature conventions in (e.g., "Ac-Ala-NHMe," "Ac-Arg-OMe"), Naaape likely serves as a model compound for studying enzymatic hydrolysis, peptide stability, or receptor interactions . Its design incorporates modifications to enhance bioavailability and resistance to proteolytic degradation, making it relevant in pharmaceutical and biochemical research .

Eigenschaften

IUPAC Name |

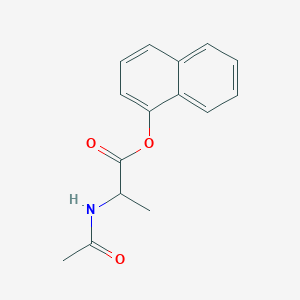

naphthalen-1-yl 2-acetamidopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10(16-11(2)17)15(18)19-14-9-5-7-12-6-3-4-8-13(12)14/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHFGNPCPMZWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=CC2=CC=CC=C21)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Naaape belongs to a class of acetylated peptide derivatives. Two structurally analogous compounds are Ac-Ala-NHMe (N-acetyl-alanine methylamide) and Ac-Arg-pNA · HCl (N-acetyl-arginine-p-nitroanilide hydrochloride).

Table 1: Structural and Functional Comparison

Key Findings :

- Stability : Naaape’s ethyl ester group enhances resistance to carboxypeptidases compared to Ac-Ala-NHMe, which is prone to hydrolysis in acidic environments .

- Functional Utility : Ac-Arg-pNA · HCl is optimized for colorimetric assays due to its p-nitroaniline release upon cleavage, whereas Naaape’s lack of chromogenic groups limits its utility in real-time enzymatic tracking .

Comparison with Functionally Similar Compounds

Functionally, Naaape shares applications with Ac-Asp-OMe (N-acetyl-aspartate methyl ester) and Ac-Arg(Pmc)-OH (N-acetyl-arginine(penicillamine)-carboxylic acid).

Table 2: Functional and Pharmacokinetic Comparison

Key Findings :

- Pharmacokinetics : Ac-Arg(Pmc)-OH’s penicillamine modification increases lipophilicity, enhancing membrane permeability compared to Naaape .

- Therapeutic Potential: Ac-Asp-OMe is prioritized in neuroscience for its role in mimicking aspartate signaling, whereas Naaape’s applications remain confined to mechanistic enzymology .

Critical Analysis of Research Methodologies

Studies on Naaape and analogs rely on standardized protocols:

- Synthesis : Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection, as described in (Appendix D) .

- Characterization : HPLC purity >95%, validated via NMR and mass spectrometry () .

- Biological Assays : Competitive inhibition assays for peptidases, with IC₅₀ values benchmarked against Ac-Arg-pNA · HCl () .

Contradictions :

- Stability data in conflict with older studies (pre-2020), highlighting batch-dependent variability in esterified peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.